tert-butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12(6)7-11(4,5)8-13/h8H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSQGUKMJZKNDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148078 | |
| Record name | Carbamic acid, (2,2-dimethyl-3-oxopropyl)methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342435-11-4 | |
| Record name | Carbamic acid, (2,2-dimethyl-3-oxopropyl)methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342435-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (2,2-dimethyl-3-oxopropyl)methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Swern Oxidation
The Swern protocol (DMSO, oxalyl chloride, triethylamine) oxidizes alcohols to ketones under mild conditions. For instance, tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)-N-methylcarbamate in dichloromethane reacts with pyridine sulfur trioxide and dimethyl sulfoxide at 0°C, yielding the ketone in 52% after chromatography.
Pyridinium Dichromate (PDC) Oxidation
PDC in dimethylformamide (DMF) at 0–23°C offers higher yields (61%). This method avoids over-oxidation and is suitable for acid-sensitive substrates.
Table 2: Oxidation Method Comparison
| Substrate | Oxidizing Agent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| tert-Butyl (2-hydroxypropyl)carbamate | PDC | DMF | 0–23°C | 61% | |
| tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate | Swern | Dichloromethane | 0°C | 52% |
Weinreb Amide-Mediated Ketone Synthesis
Weinreb amides enable direct ketone formation from carboxylic acids. Boc-N-methyl-β-alanine reacts with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide, which is treated with methyl magnesium chloride in tetrahydrofuran (THF) at −15°C. This method achieves 88% yield for tert-butyl (2-oxopropyl)carbamate, adaptable to 2,2-dimethyl variants by substituting Grignard reagents.
Key Reaction:
$$
\text{Boc-N-methyl-β-alanine} \xrightarrow{\text{1. ClCO}_2\text{iBu, NMM}} \text{Weinreb amide} \xrightarrow{\text{MeMgCl}} \text{this compound}
$$
Alkylation and Subsequent Oxidation
Alkylation of methylamine with 3-bromo-2,2-dimethylpropanal in benzene at 80°C forms N-(3-hydroxy-2,2-dimethylpropyl)-N-methylamine. After Boc protection, Swern oxidation yields the target compound. This route, however, faces challenges in regioselectivity, with trans-isomer formation reducing yields to 45%.
Comparative Analysis of Methods
- Weinreb Amide Route : Highest yield (88%) but requires stringent anhydrous conditions.
- Swern Oxidation : Moderate yield (52%) but scalable for industrial applications.
- PDC Oxidation : Balanced efficiency (61%) and compatibility with acid-sensitive groups.
Experimental Optimization
Solvent Selection
Dimethylformamide (DMF) enhances PDC reactivity, while dichloromethane is preferred for Swern oxidation to minimize side reactions.
Temperature Control
Low temperatures (−15°C) during Grignard additions prevent ketone reduction, critical for Weinreb amide conversions.
Purification Techniques
Flash chromatography (hexanes/ethyl acetate gradients) effectively isolates tert-butyl carbamates, with silica gel improving resolution for polar intermediates.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
tert-Butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate with analogous carbamate derivatives, focusing on structural features, physicochemical properties, and applications.
Structural and Functional Group Analysis
Key Observations:
- Branching vs. Cyclic Substituents: The target compound’s 2,2-dimethyl-3-oxopropyl group introduces steric hindrance and a ketone functionality, enhancing reactivity in nucleophilic additions. In contrast, the tetrahydroquinolin-containing analog (from ) has a fused bicyclic structure with an amino group, enabling participation in hydrogen bonding and metal coordination .
- Molecular Weight: The tetrahydroquinolin derivative has a significantly higher molecular weight (315.42 vs. 215.3 g/mol), which may influence solubility and pharmacokinetic properties in drug discovery .
Commercial and Practical Considerations
- Availability : The discontinuation of this compound highlights the challenges in sourcing niche intermediates. Researchers may need to explore custom synthesis or alternative compounds with similar reactivity .
- Purity: The higher purity (≥95%) of the target compound compared to the tetrahydroquinolin analog (90%) may reduce byproduct formation in sensitive reactions .
Biological Activity
Tert-butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate, a carbamate derivative, has garnered attention in various fields due to its potential biological activities. This article aims to explore the compound's biological properties, including its mechanism of action, toxicity, and therapeutic applications based on diverse research findings.
- Chemical Formula : C11H21NO3
- Molecular Weight : 215.29 g/mol
- CAS Number : 342435-11-4
Carbamate compounds, including this compound, primarily exert their biological effects through the inhibition of cholinesterases. This inhibition leads to an accumulation of acetylcholine at neuromuscular junctions, which can result in overstimulation of muscles and other cholinergic receptors.
Enzyme Inhibition
Research indicates that carbamates can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine. The inhibition potency varies among different carbamate derivatives:
| Compound | IC50 (µM) for AChE | IC50 (µM) for BChE |
|---|---|---|
| Rivastigmine | 0.5 | 0.8 |
| This compound | TBD | TBD |
The specific IC50 values for this compound are yet to be determined in published studies but are expected to fall within a similar range as other known carbamates.
Toxicity Studies
Toxicological assessments have shown that while carbamates generally exhibit lower acute toxicity compared to organophosphates, they can still pose risks. A study highlighted that certain N-methylcarbamates have been linked to genetic toxicity through epigenetic mechanisms .
Case Studies
-
Insecticide Efficacy :
A study explored the effectiveness of various N-methylcarbamates as insecticides and found that they inhibited cholinesterase activity in target pests with varying degrees of success. The findings suggest that structural modifications can enhance biological activity . -
Anti-HIV Activity :
Research has also investigated the anti-HIV potential of carbamate derivatives inspired by natural compounds. Some derivatives displayed significant antiviral activity with selectivity indices indicating low cytotoxicity . Although this compound was not specifically mentioned in these studies, the structural similarities suggest potential for similar applications.
Q & A
Q. How can researchers optimize the synthesis yield of tert-butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate?
- Methodological Answer : Synthesis optimization involves precise control of reaction parameters:
- Use sodium hydride (NaH, 1.5 equiv.) as a base in DMF at 60°C for 0.5–16 hours to activate intermediates .
- Employ tert-butyl N-(3-bromopropyl)-N-methylcarbamate (1.2 equiv.) as the alkylating agent, achieving yields of 76–99% .
- Monitor reaction progression via TLC or HPLC to terminate reactions at peak conversion .
- Table 1 : Key Synthesis Parameters
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Base | NaH (1.5 equiv.) | 70–99% | |
| Alkylating Agent | tert-butyl bromopropyl derivatives | 76–99% | |
| Solvent | DMF or THF | 42–90% |
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use dichloromethane/hexane mixtures to remove unreacted starting materials .
- Column Chromatography : Employ silica gel with gradient elution (ethyl acetate/hexane) for high-purity isolation .
- Distillation : For large-scale purification, fractional distillation under reduced pressure minimizes decomposition .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze H and C spectra to confirm carbamate and tert-butyl groups (e.g., δ 1.4 ppm for tert-butyl protons) .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 286.2) .
- X-ray Crystallography : Resolve stereochemistry and confirm bond angles in crystalline derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the carbamate group in nucleophilic substitutions?
- Methodological Answer :
- The carbamate’s carbonyl oxygen acts as an electron-withdrawing group, enhancing the electrophilicity of adjacent carbons.
- Kinetic studies (e.g., using O labeling) reveal a two-step mechanism: base-assisted deprotonation followed by SN2 alkylation .
- Computational DFT analyses (e.g., Gaussian 09) model transition states to predict regioselectivity in reactions with thiols or amines .
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- QSAR Modeling : Correlate substituent effects (e.g., tert-butyl vs. trifluoromethyl groups) with bioactivity using MOE or Schrödinger suites .
- In Vitro Validation : Compare IC values in enzyme inhibition assays (e.g., GSK-3β) to identify critical functional groups .
- Table 2 : Comparative Bioactivity of Analogs
| Analog Substituent | Target Enzyme | IC (µM) | Reference |
|---|---|---|---|
| tert-butyl | GSK-3β | 0.8 | |
| Trifluoroethylidene | Protease X | 2.3 |
Q. What experimental strategies mitigate side reactions during scale-up synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer to suppress byproducts (e.g., overalkylation) .
- In-line Analytics : Use FTIR or PAT tools to monitor intermediates in real time .
- DoE Optimization : Apply factorial design to balance temperature (50–70°C), solvent polarity, and catalyst loading .
Q. How does the tert-butyl group influence pharmacokinetic properties in drug design?
- Methodological Answer :
- LogP Studies : Measure partition coefficients to assess enhanced lipophilicity (e.g., tert-butyl increases LogP by 1.2 units vs. methyl) .
- Metabolic Stability Assays : Use liver microsomes to evaluate resistance to oxidative degradation .
- Molecular Dynamics Simulations : Model binding pocket interactions to rationalize improved target binding half-life .
Data Contradiction Analysis
Q. Why do solubility measurements vary across studies for this compound?
- Methodological Answer :
- Solvent Purity : Trace water in DMSO or DMF alters measured solubility; use Karl Fischer titration to verify solvent dryness .
- Polymorphism Screening : DSC/TGA analyses identify crystalline vs. amorphous forms with differing solubilities .
- Standardized Protocols : Adopt USP guidelines for shake-flask solubility assays at 25°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
